molecular formula C26H21ClO5 B5135918 benzyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate

benzyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate

Cat. No. B5135918
M. Wt: 448.9 g/mol
InChI Key: CIDKUDVRSJZCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BCB, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of BCB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. BCB has also been shown to modulate the expression of certain genes that are involved in oxidative stress and cell death.
Biochemical and Physiological Effects
BCB has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. BCB has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCB in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for investigating the role of these pathways in various disease states. However, one limitation of using BCB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving BCB. One area of interest is the development of more potent and selective analogs of BCB. Another area of interest is the investigation of BCB's potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, the use of BCB in combination with other drugs or therapies is an area that warrants further investigation.

Synthesis Methods

The synthesis of BCB involves a multi-step process that requires the use of several reagents and catalysts. The starting material for the synthesis is 4-chloro-3-nitrophenol, which is converted to 3-(4-chlorophenyl)-4-hydroxy-2H-chromen-2-one through a series of reactions. The resulting compound is then reacted with benzyl 2-bromo-3-oxobutanoate to yield benzyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate.

Scientific Research Applications

BCB has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. BCB has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClO5/c1-2-23(26(29)31-15-17-6-4-3-5-7-17)32-20-12-13-21-24(14-20)30-16-22(25(21)28)18-8-10-19(27)11-9-18/h3-14,16,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKUDVRSJZCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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